
3,3'-Carbonylbis-6-chlorobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is a chemical compound with the molecular formula C13H8Cl2O7S2. It is characterized by the presence of two chlorobenzenesulfonic acid groups connected by a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid typically involves the reaction of 6-chlorobenzenesulfonic acid with a carbonylating agent. One common method is the acylation of 6-chlorobenzenesulfonic acid using phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as aluminum chloride (AlCl3), to facilitate the formation of the carbonyl bridge between the two chlorobenzenesulfonic acid molecules .
Industrial Production Methods
In industrial settings, the production of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid may involve large-scale acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamide derivatives.
Substitution: The chlorobenzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamide derivatives, and substituted chlorobenzenesulfonic acids .
Scientific Research Applications
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the carbonyl group may facilitate the formation of covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Carbonylbis-6-fluorobenzenesulfonic acid: Similar structure but with fluorine atoms instead of chlorine.
3,3’-Carbonylbis-6-bromobenzenesulfonic acid: Similar structure but with bromine atoms instead of chlorine.
3,3’-Carbonylbis-6-iodobenzenesulfonic acid: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The chlorine atoms can participate in various substitution reactions, making this compound versatile for different chemical transformations .
Properties
CAS No. |
96462-01-0 |
|---|---|
Molecular Formula |
C13H8Cl2O7S2 |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-chloro-5-(4-chloro-3-sulfobenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H8Cl2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
UYTIDFKSDPDIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




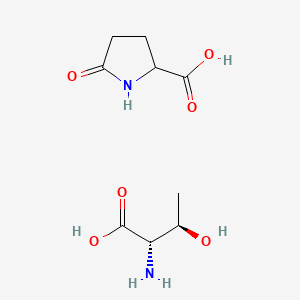

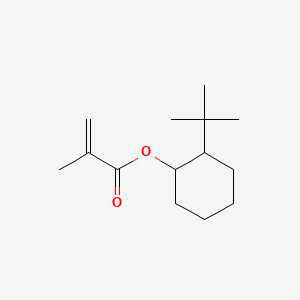

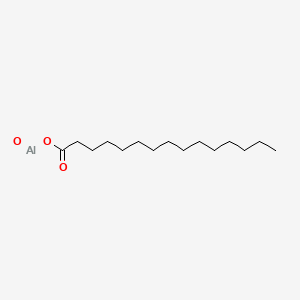
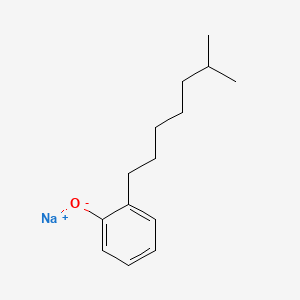
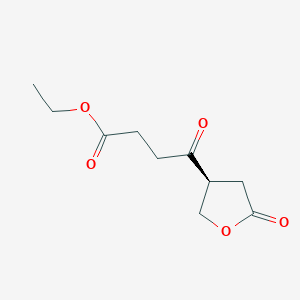
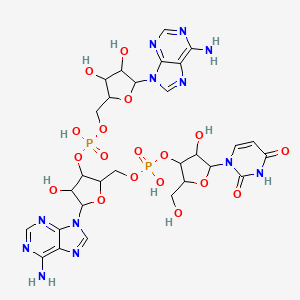
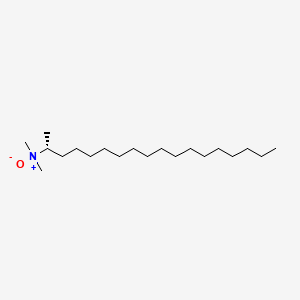


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
